n-(4-Chlorobenzyl)-1-methyl-4-nitro-1h-imidazol-5-amine n-(4-Chlorobenzyl)-1-methyl-4-nitro-1h-imidazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19969793
InChI: InChI=1S/C11H11ClN4O2/c1-15-7-14-11(16(17)18)10(15)13-6-8-2-4-9(12)5-3-8/h2-5,7,13H,6H2,1H3
SMILES:
Molecular Formula: C11H11ClN4O2
Molecular Weight: 266.68 g/mol

n-(4-Chlorobenzyl)-1-methyl-4-nitro-1h-imidazol-5-amine

CAS No.:

VCID: VC19969793

Molecular Formula: C11H11ClN4O2

Molecular Weight: 266.68 g/mol

* For research use only. Not for human or veterinary use.

n-(4-Chlorobenzyl)-1-methyl-4-nitro-1h-imidazol-5-amine -

Description

1. Overview of n-(4-Chlorobenzyl)-1-methyl-4-nitro-1h-imidazol-5-amine

Chemical Structure:
This compound is a derivative of imidazole, a heterocyclic aromatic organic compound. It contains:

  • A nitro group (-NO₂) at the fourth position of the imidazole ring.

  • A methyl group (-CH₃) at the first position.

  • A chlorobenzyl substituent attached to the nitrogen atom at the fifth position.

Molecular Formula: C₁₀H₁₀ClN₃O₂
Molecular Weight: Approximately 241.66 g/mol.

2. Potential Synthesis Pathway

The synthesis of n-(4-Chlorobenzyl)-1-methyl-4-nitro-1h-imidazol-5-amine likely involves:

  • Formation of the Imidazole Core: The imidazole ring can be synthesized using the Debus-Radziszewski imidazole synthesis or other modifications involving aldehydes, ammonia, and glyoxal.

  • Nitration: Introduction of the nitro group at the fourth position can be achieved using nitrating agents like nitric acid under controlled conditions.

  • Substitution with Chlorobenzyl Group: The chlorobenzyl group can be attached via nucleophilic substitution reactions using a suitable chlorobenzyl halide precursor.

  • Methylation: Methylation at the first position can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.

4. Biological Significance and Applications

Imidazole derivatives are widely studied for their biological activities, and this compound may exhibit similar properties:

  • Antimicrobial Activity:

    • Nitroimidazoles are known for their effectiveness against anaerobic bacteria and protozoa.

    • The presence of a nitro group suggests potential antimicrobial properties through DNA damage mechanisms.

  • Anticancer Potential:

    • Substituted imidazoles have demonstrated cytotoxic effects against various cancer cell lines.

    • The chlorobenzyl substituent may enhance lipophilicity, improving cellular uptake.

  • Pharmacological Applications:

    • Imidazole derivatives are commonly used as antifungal agents (e.g., clotrimazole).

    • This compound's structure suggests potential as a lead molecule for drug development.

5. Analytical Characterization

To confirm the structure and purity of n-(4-Chlorobenzyl)-1-methyl-4-nitro-1h-imidazol-5-amine, the following techniques would be employed:

TechniquePurpose
NMR SpectroscopyTo determine the chemical environment of hydrogen and carbon atoms in the molecule.
Mass Spectrometry (MS)To confirm molecular weight and fragmentation pattern.
Infrared (IR) SpectroscopyTo identify functional groups (e.g., nitro, amine).
X-ray CrystallographyTo elucidate three-dimensional molecular structure if crystals are available.

6. Research Findings on Related Compounds

Although no direct studies on this specific compound were found in the provided results, research on structurally similar compounds reveals:

  • Nitroimidazoles are extensively used as radiosensitizers in cancer therapy due to their ability to mimic oxygen effects in hypoxic tumor cells.

  • Chlorobenzyl derivatives have been explored for their role in enhancing pharmacokinetic properties like bioavailability.

Product Name n-(4-Chlorobenzyl)-1-methyl-4-nitro-1h-imidazol-5-amine
Molecular Formula C11H11ClN4O2
Molecular Weight 266.68 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine
Standard InChI InChI=1S/C11H11ClN4O2/c1-15-7-14-11(16(17)18)10(15)13-6-8-2-4-9(12)5-3-8/h2-5,7,13H,6H2,1H3
Standard InChIKey BJQPJNFDCZKBTB-UHFFFAOYSA-N
Canonical SMILES CN1C=NC(=C1NCC2=CC=C(C=C2)Cl)[N+](=O)[O-]
PubChem Compound 4798791
Last Modified Aug 11 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator